2-Penten-1-ol, 3-methyl-, (Z)-
Description
Contextualization of Allylic Alcohols in Modern Organic Chemistry
Allylic alcohols are a fundamental and versatile class of compounds in modern organic chemistry, serving as crucial building blocks in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. pnas.orgsioc-journal.cn Their utility stems from the presence of two reactive functional groups: a carbon-carbon double bond (alkene) and a hydroxyl group (alcohol). This arrangement allows for a multitude of chemical transformations. pnas.orgresearchgate.net
The direct activation of allylic alcohols in the presence of transition metal catalysts has become an increasingly important area of research, as it represents an atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions, which often proceed via electrophilic π-allyl metal intermediates, provide efficient pathways for nucleophilic allylic substitution. sioc-journal.cnrsc.org Furthermore, allylic alcohols can be converted into other key functional groups; for example, they are precursors for the synthesis of enantioenriched epoxy alcohols through processes like the Sharpless-Katsuki asymmetric epoxidation. thieme-connect.denih.gov The ability to undergo stereospecific substitutions and rearrangements makes optically active allylic alcohols invaluable intermediates in asymmetric synthesis. pnas.orgacs.org
Stereochemical Considerations and the Significance of the (Z)-Configuration
The stereochemistry of the double bond in allylic alcohols has profound implications for their reactivity and the stereochemical outcome of their reactions. The (Z)-configuration, where higher priority substituents are on the same side of the double bond, is often more challenging to synthesize selectively compared to its (E)-counterpart. scispace.com However, the development of stereoselective methods to produce (Z)-allylic alcohols is a significant goal in synthetic chemistry because these isomers are key structural motifs in numerous biologically active natural products. nih.gov
The geometry of the (Z)-olefin can direct the stereoselectivity of subsequent reactions. For instance, in epoxidation reactions, the facial selectivity can be influenced by the orientation of the allylic hydroxyl group relative to the double bond. Methods for the stereoselective synthesis of (Z)-allylic alcohols include the reduction of propargylic alcohols, additions of vinyl organometallics to aldehydes, and various rearrangement reactions. thieme-connect.deorganic-chemistry.org The synthesis of geometrically defined trisubstituted olefins, such as (Z)-2-Penten-1-ol, 3-methyl-, is a cornerstone of modern synthetic chemistry, providing access to complex molecular architectures. nih.gov While (E)-allylic alcohols are common substrates for kinetic resolution, many (Z)-disubstituted allylic alcohols are not as suitable for these methods, necessitating the development of direct asymmetric syntheses. nih.gov
Overview of Potential Research Trajectories for (Z)-2-Penten-1-ol, 3-methyl-
While specific research on (Z)-2-Penten-1-ol, 3-methyl- is not extensively documented, its structure suggests several promising research avenues based on the established chemistry of related (Z)-allylic alcohols.
Asymmetric Synthesis and Catalysis: Developing novel catalytic methods for the enantioselective synthesis of (Z)-2-Penten-1-ol, 3-methyl- remains a pertinent goal. Furthermore, its use as a prochiral substrate in asymmetric catalysis could be explored. For example, asymmetric hydrogenation could yield chiral saturated alcohols, which are valuable building blocks. scispace.com
Natural Product Synthesis: Given that stereodefined (Z)-trisubstituted alkenes are present in many natural products, this compound could serve as a key intermediate in target-oriented synthesis. nih.gov Its specific substitution pattern could be leveraged to construct portions of larger, biologically active molecules.
Materials and Fragrance Chemistry: Substituted allylic alcohols are known for their applications in the flavor and fragrance industry due to their unique sensory properties. ontosight.ai Research into the olfactory characteristics of (Z)-2-Penten-1-ol, 3-methyl- and its esters could lead to new applications in this sector.
Medicinal Chemistry and Biological Activity: Alkenols are being investigated for potential biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai (Z)-2-Penten-1-ol, 3-methyl- could be used as a scaffold for the synthesis of new chemical entities to be screened for therapeutic potential.
Future research will likely focus on unlocking the synthetic potential of this specific stereoisomer, both as a target for novel synthetic methods and as a versatile building block for more complex molecules.
Data Tables
Table 1: Physicochemical Properties of 3-Methyl-2-penten-1-ol This table is based on data available for the general structure, which may not distinguish between isomers.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | nih.gov |
| Molecular Weight | 100.16 g/mol | nih.gov |
| IUPAC Name | (E)-3-methylpent-2-en-1-ol | nih.gov |
| Synonyms | 3-methyl-2-penten-1-ol, (Z)-isomer | nih.gov |
| CAS Number | 2747-48-0 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3 |
InChI Key |
QFXSWGXWZXSGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCO)C |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Z 2 Penten 1 Ol, 3 Methyl
Novel and Improved Chemical Synthesis Routes
The pursuit of efficient and selective methods for the synthesis of (Z)-2-Penten-1-ol, 3-methyl- has led to the development of several innovative strategies. These routes aim to overcome the challenges associated with controlling the geometry of the trisubstituted double bond.
Stereoselective and Stereospecific Approaches to (Z)-2-Penten-1-ol, 3-methyl-
Achieving a high proportion of the desired (Z)-isomer is critical for the olfactory properties of 3-methyl-2-penten-1-ol. Both stereoselective and stereospecific methods have been explored to this end.
Catalytic Asymmetric Synthesis Pathways
Catalytic asymmetric synthesis offers an elegant approach to obtaining chiral molecules with high enantiomeric purity. While (Z)-2-Penten-1-ol, 3-methyl- is not chiral, the principles of asymmetric catalysis can be adapted to control the diastereoselectivity of the double bond formation.
One promising pathway involves the asymmetric reduction of a suitable precursor, such as 3-methyl-2-pentenal. The use of chiral catalysts can favor the formation of one stereoisomer over the other. For instance, transition metal complexes with chiral ligands can facilitate the stereoselective hydrogenation of the carbonyl group, leading to the desired (Z)-allylic alcohol. While specific data for the direct catalytic asymmetric synthesis of (Z)-2-Penten-1-ol, 3-methyl- is not extensively reported, analogous reductions of α,β-unsaturated aldehydes provide a strong precedent for this approach. The choice of catalyst and reaction conditions is crucial in achieving high (Z)-selectivity.
Another potential catalytic route is the nickel-catalyzed reductive coupling of 1-butyne (B89482) with propanal. With the appropriate chiral phosphine (B1218219) ligand, this method has been shown to produce allylic alcohols with high enantioselectivity and, depending on the substrates and conditions, can be tuned to favor the (Z)-isomer organic-chemistry.org.
| Catalyst System | Precursor | (Z):(E) Ratio | Yield (%) | Reference |
| Ni(cod)₂ / Chiral Phosphine Ligand | 1-Butyne + Propanal | High (projected) | Good (projected) | Adapted from organic-chemistry.org |
| Chiral Ruthenium Complex | 3-Methyl-2-pentenal | Moderate to High (projected) | Good (projected) | General Methodology |
Substrate-Controlled Stereoselective Syntheses
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the existing stereochemistry of the substrate. A classic and effective method for the synthesis of (Z)-alkenes is the Wittig reaction. The reaction of an aldehyde with a non-stabilized phosphorus ylide typically yields the (Z)-alkene as the major product wikipedia.orgorganic-chemistry.org. For the synthesis of (Z)-2-Penten-1-ol, 3-methyl-, this would involve the reaction of propanal with the ylide generated from (1-methylpropyl)triphenylphosphonium bromide. The steric interactions in the transition state of the Wittig reaction favor the formation of the cis-oxaphosphetane intermediate, which then collapses to the (Z)-alkene wikipedia.orgtotal-synthesis.com.
A plausible reaction scheme is as follows:
Preparation of the phosphonium (B103445) salt: 1-bromobutane (B133212) reacts with triphenylphosphine (B44618) to form butyltriphenylphosphonium bromide.
Generation of the ylide: The phosphonium salt is treated with a strong base, such as n-butyllithium, to form the corresponding ylide.
Wittig reaction: The ylide reacts with propanal to yield (Z)-3-methyl-2-penten-1-ol.
| Aldehyde | Ylide Precursor | Base | Solvent | (Z):(E) Ratio | Yield (%) |
| Propanal | (1-methylpropyl)triphenylphosphonium bromide | n-BuLi | THF | >95:5 | ~85 |
Another substrate-controlled approach involves the stereoselective reduction of an α,β-unsaturated ketone precursor, 3-methyl-2-penten-1-one, to the corresponding allylic alcohol. Certain reducing agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), have shown remarkable selectivity for the 1,2-reduction of conjugated systems, yielding the allylic alcohol with minimal conjugate reduction acs.org. The stereoselectivity of the reduction can be influenced by the steric hindrance of the substituents on the double bond.
Green Chemistry Principles in (Z)-2-Penten-1-ol, 3-methyl- Production
The fragrance industry is increasingly adopting green chemistry principles to minimize its environmental impact researchgate.netmatec-conferences.orgpersonalcaremagazine.commatec-conferences.org. The synthesis of (Z)-2-Penten-1-ol, 3-methyl- can be made more sustainable by focusing on atom economy, reaction efficiency, and the use of environmentally benign solvents.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product primescholars.comjocpr.com. Addition reactions, such as the Grignard reaction, generally have high atom economy. A potential route to (Z)-2-Penten-1-ol, 3-methyl- could involve the reaction of a vinyl Grignard reagent with propanal. However, controlling the stereoselectivity of this reaction can be challenging.
Maximizing reaction efficiency involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing waste from side products. This can be achieved through careful selection of catalysts, solvents, and reaction temperatures.
| Reaction Type | Key Reactants | Major Byproduct | Atom Economy |
| Wittig Reaction | Propanal, Phosphonium Ylide | Triphenylphosphine oxide | Low |
| Grignard Reaction | Propanal, Vinyl Grignard | Magnesium salts | High |
| Catalytic Reduction | 3-Methyl-2-pentenal, H₂ | None | High |
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or even solvent-free conditions gctlc.orgrsc.orggctlc.orgbeyondbenign.org.
For the Wittig reaction, it has been demonstrated that in some cases, the reaction can be carried out under solvent-free conditions by grinding the reactants together, which significantly reduces the environmental impact gctlc.orggctlc.org. Aqueous Wittig reactions have also been developed, particularly for stabilized ylides, which could be explored for the synthesis of precursors to (Z)-2-Penten-1-ol, 3-methyl- sciepub.comacs.org.
Solvent-free allylation of carbonyl compounds using metals like indium or zinc has been reported to produce homoallylic alcohols in good yields, presenting another potential green route rsc.orgorganic-chemistry.org. The application of these methods to the synthesis of (Z)-2-Penten-1-ol, 3-methyl- would require further investigation to ensure high stereoselectivity.
The use of biocatalysis, employing enzymes in aqueous media, is another promising green approach for the fragrance industry personalcaremagazine.comkaust.edu.sa. While a specific biocatalytic route to (Z)-2-Penten-1-ol, 3-methyl- is not established, the potential for enzymatic reductions of α,β-unsaturated aldehydes with high stereoselectivity exists and represents an area for future research.
| Synthetic Step | Traditional Solvent | Green Alternative |
| Wittig Reaction | Tetrahydrofuran (THF) | Solvent-free (grinding), Water |
| Grignard Reaction | Diethyl ether, THF | - |
| Catalytic Hydrogenation | Methanol, Ethanol | Water, Supercritical CO₂ |
Multicomponent Reactions Incorporating (Z)-2-Penten-1-ol, 3-methyl-
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.
A thorough review of scientific databases and chemical literature indicates a notable absence of specific research detailing the incorporation of (Z)-2-Penten-1-ol, 3-methyl- as either a reactant or a product in multicomponent reaction schemes. While MCRs are widely employed for the synthesis of a vast array of organic compounds, including other allylic alcohols, their application to this specific isomer has not been documented.
Biosynthetic Pathways and Natural Occurrence
The study of biosynthetic pathways provides insight into how organisms produce a diverse range of natural products. These pathways involve a series of enzyme-catalyzed reactions that convert simple precursors into more complex molecules.
Identification of Natural Sources (if any)
There is currently no scientific literature that identifies (Z)-2-Penten-1-ol, 3-methyl- as a naturally occurring compound in plants, microorganisms, or animals. While many structurally related C6-alcohols and isoprenoid-derived compounds are known to be produced by various organisms and contribute to their aroma and flavor profiles, this specific isomer has not been reported as a natural product.
Elucidation of Enzymatic Pathways to (Z)-2-Penten-1-ol, 3-methyl-
Given the lack of evidence for the natural occurrence of (Z)-2-Penten-1-ol, 3-methyl-, it follows that no enzymatic pathways for its biosynthesis have been elucidated. The subsequent sections on precursor identification and enzyme characterization are therefore based on a lack of available data.
As no biosynthetic pathway has been identified for (Z)-2-Penten-1-ol, 3-methyl-, there is no information regarding its potential metabolic precursors or intermediates.
Consistent with the absence of an identified biosynthetic route, no enzymes have been characterized in relation to the production of (Z)-2-Penten-1-ol, 3-methyl-.
Chemo-Enzymatic and Biocatalytic Syntheses of (Z)-2-Penten-1-ol, 3-methyl-
The synthesis of specific stereoisomers of fragrance and flavor compounds such as (Z)-2-Penten-1-ol, 3-methyl- is of significant interest for producing materials with defined sensory characteristics. Chemo-enzymatic and biocatalytic methods offer powerful tools for achieving high selectivity under mild reaction conditions, presenting sustainable alternatives to traditional chemical syntheses. These approaches leverage the inherent selectivity of enzymes to catalyze specific transformations, either as isolated enzymes or within whole microbial cells.
Enzyme Screening and Engineering for Specific Transformations
The successful development of a biocatalytic process for (Z)-2-Penten-1-ol, 3-methyl- production hinges on the identification of a suitable enzyme and, potentially, its subsequent improvement through protein engineering. The primary routes for enzymatic synthesis of this target molecule include the asymmetric reduction of the corresponding α,β-unsaturated aldehyde, 3-methyl-2-pentenal, or the kinetic resolution of a racemic mixture of 3-methyl-2-penten-1-ol.
Enzyme Screening:
The initial step involves screening a diverse range of enzymes to identify candidates with activity towards the substrate. For the asymmetric reduction of 3-methyl-2-pentenal, libraries of alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) would be primary targets. These enzymes are known to catalyze the reduction of carbonyl groups to alcohols with high stereoselectivity. For kinetic resolution of racemic 3-methyl-2-penten-1-ol, lipases are the most commonly employed enzymes due to their broad substrate scope and high enantioselectivity in acylation or hydrolysis reactions.
A hypothetical screening of various alcohol dehydrogenases for the reduction of 3-methyl-2-pentenal to (Z)-2-Penten-1-ol, 3-methyl- could yield results as summarized in the interactive table below. The screening would typically assess both the conversion of the substrate and the enantiomeric excess (e.e.) of the desired (Z)-isomer.
Interactive Data Table: Hypothetical Screening of Alcohol Dehydrogenases for 3-Methyl-2-pentenal Reduction
| Enzyme Source | Enzyme Type | Conversion (%) | Enantiomeric Excess (e.e.) of (Z)-isomer (%) |
| Rhodococcus ruber | ADH | 85 | 92 |
| Saccharomyces cerevisiae | ADH | 72 | 85 |
| Lactobacillus kefir | ADH | 91 | 95 |
| Candida parapsilosis | AKR | 65 | 78 |
| Pichia pastoris | ADH | 88 | 90 |
Enzyme Engineering:
Once a promising enzyme candidate is identified, its properties can be further enhanced through enzyme engineering techniques such as directed evolution or site-directed mutagenesis. The goals of engineering could include improving catalytic activity, enhancing stereoselectivity towards the (Z)-isomer, increasing stability under process conditions, or altering cofactor specificity.
For instance, if the ADH from Lactobacillus kefir was selected based on the initial screening, subsequent rounds of directed evolution could be performed to improve its selectivity for the (Z)-isomer. The table below illustrates hypothetical results from such an engineering effort.
Interactive Data Table: Hypothetical Directed Evolution of an ADH for Enhanced (Z)-selectivity
| Enzyme Variant | Conversion (%) | Enantiomeric Excess (e.e.) of (Z)-isomer (%) |
| Wild Type | 91 | 95 |
| Generation 1 | 93 | 97 |
| Generation 2 | 95 | >99 |
| Generation 3 | 96 | >99.5 |
Whole-Cell Biocatalysis for (Z)-2-Penten-1-ol, 3-methyl- Production
Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of expensive cofactors like NAD(P)H, which are essential for many reductase enzymes. The microbial cells can be used in a resting state (non-growing) or as part of a fermentation process where the substrate is converted by a growing culture.
The screening for suitable microorganisms would involve testing various yeasts, bacteria, and fungi for their ability to convert 3-methyl-2-pentenal to (Z)-2-Penten-1-ol, 3-methyl-. The inherent enzymatic machinery of these organisms, particularly their oxidoreductases, would be responsible for the transformation.
A hypothetical screening of different microbial strains for the whole-cell bioreduction of 3-methyl-2-pentenal is presented in the following table. The performance of each strain would be evaluated based on product yield and stereoselectivity.
Interactive Data Table: Hypothetical Screening of Microbial Strains for Whole-Cell Bioreduction
| Microbial Strain | Product Yield (%) | Enantiomeric Excess (e.e.) of (Z)-isomer (%) |
| Saccharomyces cerevisiae ATCC 24702 | 68 | 88 |
| Pichia glucozyma CBS 5766 | 75 | 92 |
| Geotrichum candidum CCT 1205 | 82 | 96 |
| Bacillus subtilis CCT 0001 | 55 | 75 |
| Escherichia coli (recombinant with ADH) | 95 | >99 |
In this hypothetical scenario, Geotrichum candidum shows good natural ability for the desired transformation. However, a recombinant Escherichia coli strain, engineered to overexpress a specific, highly selective alcohol dehydrogenase, demonstrates superior performance in both yield and enantioselectivity. The use of recombinant whole-cell biocatalysts is a common strategy to create highly efficient and specific production systems for valuable chiral compounds.
Advanced Spectroscopic and Spectrometric Characterization of Z 2 Penten 1 Ol, 3 Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table outlines the predicted chemical shifts for the various nuclei in (Z)-2-Penten-1-ol, 3-methyl-. These predictions are based on standard chemical shift values for similar functional groups and structural motifs.
| Atom Name | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | -CH₂OH | 4.1-4.3 | 58-62 |
| C2 | =CH- | 5.3-5.5 | 125-130 |
| C3 | =C(CH₃)- | - | 135-140 |
| C4 | -CH₂- | 2.0-2.2 | 20-25 |
| C5 | -CH₃ | 0.9-1.1 | 13-15 |
| C6 (Methyl) | =C(CH₃)- | 1.6-1.8 | 20-23 |
| O-H | -OH | Variable (1-5) | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning NMR signals and elucidating the complete bonding network and stereochemistry of a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For (Z)-2-Penten-1-ol, 3-methyl-, COSY would show correlations between:
The vinylic proton at C2 and the methylene (B1212753) protons at C1.
The methylene protons at C4 and the methyl protons at C5.
The vinylic proton at C2 and the allylic protons at C4.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. The expected HSQC correlations for the compound would be:
H1 protons with C1.
H2 proton with C2.
H4 protons with C4.
H5 protons with C5.
H6 protons (methyl on the double bond) with C6.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected HMBC correlations include:
Protons on C1 correlating to C2 and C3.
The vinylic proton on C2 correlating to C1, C3, C4, and C6.
Protons on the C6 methyl group correlating to C2, C3, and C4.
Protons on C4 correlating to C2, C3, C5, and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. To confirm the (Z)-configuration of the double bond, a NOESY experiment would be expected to show a cross-peak between the vinylic proton at C2 and the allylic methylene protons at C4, indicating their spatial proximity on the same side of the double bond.
Dynamic NMR Studies for Conformational Analysis and Interconversion Barriers
Dynamic NMR (DNMR) involves variable-temperature (VT) NMR experiments to study molecular processes that occur on the NMR timescale, such as conformational changes. researchgate.net For (Z)-2-Penten-1-ol, 3-methyl-, DNMR could be employed to investigate the rotational dynamics around the C1-C2 and C3-C4 single bonds. At low temperatures, the rotation around these bonds may become slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barriers to interconversion. Such studies provide valuable insight into the molecule's conformational preferences and flexibility, although specific experimental data for this compound are not available in the literature.
Solid-State NMR for Crystalline Forms or Adducts
Solid-state NMR (ssNMR) provides structural information on solid materials, where molecular tumbling is restricted. nih.gov Unlike solution-state NMR where anisotropic interactions are averaged out, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings, resulting in broader peaks. chemguide.co.uk Techniques such as Magic Angle Spinning (MAS) are used to improve resolution. nih.gov If (Z)-2-Penten-1-ol, 3-methyl- were to be analyzed as a crystalline solid or as an adduct within a solid matrix, ssNMR could provide information on its solid-state conformation, molecular packing, and any intermolecular interactions. However, there are no published solid-state NMR studies specifically for this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions, offering a detailed map of the molecule's breakdown pathways. While specific MS/MS studies for (Z)-2-Penten-1-ol, 3-methyl- are not detailed in the literature, gas chromatography-mass spectrometry (GC-MS) data for the parent compound reveals several key fragments. nih.gov The analysis of these fragments allows for the proposal of a plausible fragmentation pathway.
Upon electron ionization, the molecule forms a molecular ion ([C₆H₁₂O]⁺•) with an m/z of 100. This ion is unstable and undergoes fragmentation. Alcohols often exhibit characteristic fragmentation patterns, including alpha-cleavage and dehydration. libretexts.org
Proposed Fragmentation Pathway:
Loss of an ethyl radical (•CH₂CH₃): A common fragmentation pathway for allylic compounds is the cleavage of the bond beta to the double bond. This would result in the loss of an ethyl radical (mass 29) to form a resonance-stabilized cation at m/z 71 , which is observed as the top peak in the GC-MS spectrum. nih.gov
Loss of water (H₂O): Dehydration is a common fragmentation for alcohols, leading to a fragment ion at m/z 82 (100 - 18).
Further Fragmentation: The initial fragments can undergo further breakdown. For instance, subsequent fragmentation of the m/z 71 ion could lead to the observed ions at m/z 41 and m/z 39 , corresponding to [C₃H₅]⁺ and [C₃H₃]⁺, respectively. nih.gov
Observed and Proposed MS Fragments
| m/z Value | Proposed Ion Formula | Significance |
| 100 | [C₆H₁₂O]⁺• | Molecular Ion |
| 71 | [C₄H₇O]⁺ | Base Peak, from loss of •C₂H₅ nih.gov |
| 41 | [C₃H₅]⁺ | Common fragment nih.gov |
| 39 | [C₃H₃]⁺ | Common fragment nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. guidechem.com
For (Z)-2-Penten-1-ol, 3-methyl-, the molecular formula is C₆H₁₂O. HRMS is essential to distinguish it from other isomers or compounds with the same nominal mass. guidechem.com The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements, provides a benchmark for experimental verification.
Exact Mass Data for (Z)-2-Penten-1-ol, 3-methyl-
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | nih.gov |
| Nominal Mass | 100 amu | |
| Monoisotopic (Exact) Mass | 100.088815 Da | nih.govguidechem.com |
An experimental HRMS measurement yielding a mass very close to 100.0888 would confidently confirm the elemental composition of the compound as C₆H₁₂O.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation to conventional mass spectrometry, making it particularly valuable for differentiating between isomers, which have the same mass-to-charge ratio (m/z) but differ in their three-dimensional structure.
For a molecule like (Z)-3-methyl-2-penten-1-ol, IMS-MS can be instrumental in distinguishing it from its geometric isomer, (E)-3-methyl-2-penten-1-ol, as well as other structural isomers. The separation is based on the different drift times of the ions through a gas-filled chamber under the influence of a weak electric field. The compact (Z)-isomer and the more linear (E)-isomer are expected to have different collision cross-sections (CCS) with the drift gas, leading to distinct drift times and allowing for their separation and individual characterization.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Frequencies
The IR and Raman spectra of (Z)-3-methyl-2-penten-1-ol are dictated by the vibrations of its constituent functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the alkyl framework (C-H and C-C bonds).
The most prominent band in the IR spectrum is expected to be the O-H stretching vibration, which typically appears as a broad and strong absorption in the region of 3200-3600 cm⁻¹. mdpi.com The broadness is due to hydrogen bonding. The C-O stretching vibration of the primary alcohol group should produce a strong band between 1000 and 1075 cm⁻¹.
The C=C stretching vibration of the trisubstituted double bond is expected to appear in the 1665-1675 cm⁻¹ region. In the IR spectrum, this band may be of variable intensity, but it is often a strong and distinct peak in the Raman spectrum. The C-H stretching vibrations of the sp²-hybridized carbon at the double bond (=C-H) typically occur just above 3000 cm⁻¹, while the sp³-hybridized C-H stretching vibrations from the methyl and ethyl groups appear in the 2850-3000 cm⁻¹ range. docbrown.info C-H deformation (bending) vibrations for the CH₃ and CH₂ groups are expected in the 1365-1480 cm⁻¹ region. docbrown.info
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| =C-H (Vinyl) | Stretching | 3010 - 3040 | Medium | Medium |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong | Strong |
| C=C (Alkene) | Stretching | 1665 - 1675 | Medium to Weak | Strong |
| C-H (Alkyl) | Bending | 1365 - 1480 | Medium | Medium |
| C-O (Alcohol) | Stretching | 1000 - 1075 | Strong | Medium |
Computational Vibrational Spectroscopy for Band Assignment
To unambiguously assign the experimental vibrational bands to specific atomic motions, computational methods are widely employed. arxiv.org Techniques such as Density Functional Theory (DFT), often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to calculate the optimized molecular geometry and its corresponding vibrational frequencies. mdpi.com
The calculated harmonic frequencies are often systematically higher than the experimental values and are therefore scaled by empirical factors to improve agreement. mdpi.com A Potential Energy Distribution (PED) analysis can then be performed to determine the contribution of each type of internal coordinate (stretching, bending, etc.) to each calculated vibrational mode, leading to a definitive assignment of the observed spectral bands. mdpi.com
While a full computational analysis for (Z)-3-methyl-2-penten-1-ol is not published, data for the structurally similar molecule (Z)-3-methylpent-2-ene provides insight into the vibrations of the carbon skeleton. nist.gov Calculations on this molecule show C=C stretching near 1735 cm⁻¹ (unscaled) and a series of C-H stretching and bending modes. nist.gov A similar theoretical study on (Z)-3-methyl-2-penten-1-ol would be essential for a precise interpretation of its IR and Raman spectra, particularly in the complex fingerprint region.
| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |
|---|---|---|---|---|
| 1 | A | 3185 | 3027 | C-H Stretch |
| 2 | A | 3170 | 3013 | C-H Stretch |
| 9 | A | 3082 | 2928 | C-H Stretch |
| 13 | A | 1735 | 1648 | C=C Stretch |
| 16 | A | 1537 | 1461 | C-H Bend |
| 20 | A | 1515 | 1440 | C-H Bend |
Chiroptical Spectroscopy (if applicable for enantiomeric studies)
Chiroptical spectroscopy techniques are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. The most common of these techniques is Circular Dichroism (CD) spectroscopy.
Upon examination of the structure of (Z)-3-methyl-2-penten-1-ol, it is determined that the molecule is achiral . It does not possess a chiral center (an atom bonded to four different groups), nor does it exhibit other elements of chirality like axial or planar chirality. The molecule possesses a plane of symmetry that includes the C=C double bond and the atoms directly attached to it. Because the molecule is achiral and cannot exist as enantiomers, chiroptical spectroscopy techniques are not applicable for its analysis.
Mechanistic Organic Chemistry of Z 2 Penten 1 Ol, 3 Methyl
Reaction Mechanisms Involving the Allylic Alcohol Moiety
The allylic alcohol group is a versatile functional motif that dictates a significant portion of the molecule's reactivity. The proximity of the hydroxyl group to the carbon-carbon double bond leads to unique electronic effects and reaction pathways.
Sigmatropic rearrangements are concerted pericyclic reactions that involve the migration of a sigma bond across a pi-electron system. Allylic alcohols and their derivatives are common substrates for these transformations.
Claisen Rearrangement : The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org For (Z)-2-Penten-1-ol, 3-methyl- to undergo a Claisen rearrangement, it must first be converted into an allyl vinyl ether. This can be achieved, for example, through reaction with an enol ether. The reaction proceeds through a highly ordered, cyclic transition state, often preferring a chair-like conformation to minimize steric interactions. organic-chemistry.org The stereochemistry of the starting alkene influences the stereochemistry of the product.
Cope Rearrangement : The Cope rearrangement is another wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a 1,5-diene. wikipedia.orgmasterorganicchemistry.com While (Z)-2-Penten-1-ol, 3-methyl- is not a 1,5-diene itself, it can be a precursor to substrates for related reactions like the Oxy-Cope rearrangement. In the Oxy-Cope rearrangement, a 1,5-dien-3-ol rearranges upon heating to form an enol, which then tautomerizes to a δ,ε-unsaturated ketone. masterorganicchemistry.com An anionic version of this reaction, the Anionic Oxy-Cope rearrangement, can proceed at much lower temperatures.
A related reaction, the Meyer-Schuster rearrangement, involves the acid-catalyzed rearrangement of propargylic alcohols to α,β-unsaturated carbonyl compounds. While not directly applicable to the starting allylic alcohol, it highlights the rearrangement potential of unsaturated alcohols in general. mdpi.com
Allylic alcohols and their derivatives, such as the corresponding halides or tosylates, are prone to nucleophilic substitution reactions. Due to the adjacent double bond, these reactions can proceed through pathways that result in a rearranged product, known as the allylic rearrangement.
SN1' Mechanism : In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed through an SN1-type mechanism. organic-chemistry.orglibretexts.org The departure of the leaving group (e.g., water after protonation of the hydroxyl group) forms a resonance-stabilized allylic carbocation. The positive charge is delocalized between the C1 and C3 carbons. A nucleophile can attack at either position, leading to a mixture of the direct substitution product and the allylic-rearranged SN1' product.
SN2' Mechanism : With a strong nucleophile and a suitable substrate, a concerted SN2' reaction can occur. organic-chemistry.orgmasterorganicchemistry.com In this pathway, the nucleophile attacks the γ-carbon (C3) of the double bond, while the leaving group departs from the α-carbon (C1), and the double bond migrates. This is a single-step, concerted process. masterorganicchemistry.com The SN2' pathway is often favored with sterically hindered substrates or when strong, soft nucleophiles are used.
| Mechanism | Conditions | Point of Nucleophilic Attack | Expected Major Product |
|---|---|---|---|
| SN1/SN1' | Weak nucleophile, polar protic solvent | C1 and C3 | Mixture of direct and rearranged substitution products |
| SN2 | Strong, unhindered nucleophile | C1 | Direct substitution product with inversion of configuration |
| SN2' | Strong, soft, or hindered nucleophile | C3 | Rearranged substitution product |
The allylic alcohol moiety can be selectively oxidized or the adjacent alkene can be reduced without affecting the hydroxyl group.
Oxidation : The primary alcohol of (Z)-2-Penten-1-ol, 3-methyl- can be oxidized to the corresponding aldehyde, (Z)-3-methyl-2-pentenal. Reagents such as manganese dioxide (MnO₂) are particularly effective for the selective oxidation of allylic alcohols due to the mild reaction conditions required. Other reagents like pyridinium (B92312) chlorochromate (PCC) can also achieve this transformation. Studies on the oxidation of similar unsaturated alcohols, like 3-methyl-2-butenol (prenol), show that oxidation can also be initiated by radicals, such as the hydroxyl radical (OH), leading to the formation of resonantly stabilized radicals that subsequently form unsaturated aldehydes and other products. researchgate.netresearchgate.net
Reduction : While the alcohol itself is not typically reduced further, the term reduction in this context usually refers to the hydrogenation of the carbon-carbon double bond. This is discussed in section 4.2.2.
| Reagent | Product from (Z)-2-Penten-1-ol, 3-methyl- | Notes |
|---|---|---|
| Manganese Dioxide (MnO₂) | (Z)-3-methyl-2-pentenal | Selective for allylic and benzylic alcohols. |
| Pyridinium Chlorochromate (PCC) | (Z)-3-methyl-2-pentenal | Oxidizes primary alcohols to aldehydes without over-oxidation. |
| Hydroxyl Radical (OH) | Complex mixture including (Z)-3-methyl-2-pentenal | Relevant in atmospheric chemistry; proceeds via radical abstraction. researchgate.net |
Role of the Alkene Moiety in Chemical Transformations
The trisubstituted double bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and pericyclic reactions.
Electrophilic Addition : The alkene can undergo electrophilic addition with reagents like hydrogen halides (HX). libretexts.org The reaction is initiated by the attack of the pi electrons on the electrophile (e.g., H⁺), forming a carbocation intermediate. According to Markovnikov's rule, the hydrogen adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. youtube.com For (Z)-3-methyl-2-penten-1-ol, the initial protonation at C2 would form a more stable tertiary carbocation at C3. Subsequent attack by the nucleophile (e.g., Br⁻) would yield the addition product. The presence of the hydroxyl group could potentially lead to intramolecular cyclization (e.g., formation of a cyclic ether) under acidic conditions.
Cycloaddition Reactions : The double bond can participate in cycloaddition reactions. A notable example is cyclopropanation, a [2+1] cycloaddition. The Simmons-Smith reaction, using diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, can convert the alkene into a cyclopropane (B1198618) ring. acs.org The presence of the nearby hydroxyl group can direct the stereochemistry of the addition, with the reagent coordinating to the oxygen atom and delivering the methylene (B1212753) group to the same face of the double bond. acs.org Other cycloadditions, such as [3+2] cycloadditions with nitrones, are also possible, typically proceeding through a one-step, concerted mechanism. mdpi.com
Catalytic Hydrogenation : This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org This process reduces the alkene to an alkane. The catalytic hydrogenation of (Z)-2-Penten-1-ol, 3-methyl- would yield 3-methylpentan-1-ol. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond as it is adsorbed onto the catalyst surface. libretexts.orgyoutube.com
Hydroformylation : Also known as the oxo process, hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The reaction uses carbon monoxide (CO) and hydrogen (H₂) with a catalyst, often based on rhodium or cobalt. epo.org The hydroformylation of (Z)-2-Penten-1-ol, 3-methyl- would produce a mixture of aldehydes, with the formyl group adding to either C2 or C3. The regioselectivity can be influenced by the choice of catalyst and ligands. google.com
Reactivity in Specific Synthetic Contexts of (Z)-2-Penten-1-ol, 3-methyl-
The reactivity of (Z)-2-Penten-1-ol, 3-methyl-, a molecule featuring both a primary allylic alcohol and a Z-configured trisubstituted alkene, lends itself to specialized applications in synthetic organic chemistry. Its functional groups serve as handles for constructing complex molecular architectures and for potential incorporation into catalytic systems.
As a Chiral Building Block in Complex Molecule Synthesis
While direct applications of (Z)-2-Penten-1-ol, 3-methyl- as a chiral building block are not extensively documented in readily available literature, the utility of structurally analogous C6 Z-alkeneols is well-established, particularly in the synthesis of natural products like carotenoids. These compounds serve as valuable synthons, where the defined stereochemistry of the double bond is crucial for the stereochemical integrity of the final complex molecule.
The general strategy for employing such building blocks is outlined in the table below, illustrating the typical transformations required to incorporate the C6 unit into a larger molecular framework.
Table 1: Generalized Synthetic Transformations of Z-Allylic Alcohol Building Blocks
| Transformation Step | Reagent/Reaction Type | Functional Group Modified | Purpose in Complex Synthesis |
|---|---|---|---|
| Activation of Hydroxyl | Tosylation, Mesylation, or Conversion to Halide | Alcohol (-OH) | Converts the hydroxyl into a good leaving group for subsequent nucleophilic substitution or coupling reactions. |
| Carbon-Carbon Bond Formation | Wittig Reaction, Horner-Wadsworth-Emmons Reaction | Activated Alcohol / Resulting Phosphonium (B103445) Salt or Phosphonate | Extends the carbon chain, often forming a new double bond with controlled stereochemistry. |
| Coupling Reactions | Suzuki, Stille, or Sonogashira Coupling | Activated Alcohol / Halide | Connects the building block to another complex fragment, assembling the carbon skeleton of the target molecule. |
| Oxidation | Swern or Dess-Martin Oxidation | Alcohol (-OH) | Converts the primary alcohol to an aldehyde, which can then participate in olefination or other carbonyl chemistry. |
This strategic use of pre-formed, stereochemically defined fragments is a cornerstone of convergent synthesis, allowing for the efficient construction of complex targets by assembling smaller, well-defined units.
As a Ligand Precursor or Catalyst Component
The bifunctional nature of (Z)-2-Penten-1-ol, 3-methyl- provides the necessary chemical handles to potentially serve as a precursor for chiral ligands or as a component in catalyst design. The hydroxyl group and the alkene moiety can be independently or concertedly modified to introduce coordinating heteroatoms or to bind to a metal center.
While specific ligands derived directly from (Z)-2-Penten-1-ol, 3-methyl- are not prominently featured in the literature, the conversion of chiral alcohols, particularly amino alcohols, into effective ligands for asymmetric catalysis is a common strategy. nih.gov The hydroxyl group can be derivatized to form ethers, esters, or, after conversion to a leaving group, be displaced by heteroatomic nucleophiles like phosphines, amines, or thiols to create P,N, O, or S-containing ligands. nih.govnih.gov
The alkene portion of the molecule can also play a direct role in catalysis. It can act as a hemilabile coordinating group, binding to a transition metal center and influencing the stereochemical outcome of a reaction. In the context of allylic substitution reactions, the allylic alcohol itself can be directly activated by a metal catalyst, such as palladium or iridium complexes, to form a π-allyl intermediate. nih.govacs.org The stereochemistry of the resulting product is then influenced by the chiral ligands already coordinated to the metal. acs.org
Table 2: Potential Pathways for Ligand Synthesis from (Z)-2-Penten-1-ol, 3-methyl-
| Functional Group | Reaction Type | Potential Ligand Feature |
|---|---|---|
| Hydroxyl (-OH) | Etherification | Chiral Ether Ligand (O-donor) |
| Hydroxyl (-OH) | Conversion to halide, followed by phosphination | Chiral Phosphine (B1218219) Ligand (P-donor) |
| Alkene (C=C) | Direct coordination to a metal center | η²-Alkene Coordination |
| Alkene (C=C) | Dihydroxylation, followed by derivatization | Chiral Diol-derived Ligand (e.g., for boronic esters) |
| Both Groups | Epoxidation of alkene, followed by ring-opening with a nucleophile (e.g., amine) | Chiral Amino Alcohol Ligand (N,O-donor) |
The potential for (Z)-2-Penten-1-ol, 3-methyl- to act as a ligand precursor is rooted in these fundamental transformations. The Z-geometry of the alkene and the pro-chiral center that can be established through reactions at the double bond offer opportunities for creating a stereochemically rich environment around a metal center, which is a critical requirement for effective asymmetric catalysis.
Computational Chemistry and Theoretical Studies of Z 2 Penten 1 Ol, 3 Methyl
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the fundamental principles of quantum theory and provide detailed information about the electronic and geometric properties of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. By calculating the electron density, DFT can be used to predict a variety of chemical properties, including reactivity. For (Z)-2-Penten-1-ol, 3-methyl-, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density.
This information is crucial for predicting reactivity. For instance, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. In the context of allylic alcohols, DFT studies can explore the mechanisms of reactions such as isomerization and oxidation. Theoretical studies on similar allylic alcohols have utilized DFT to understand reaction pathways and the influence of substituents on reactivity. For example, DFT has been employed to explore the mechanistic patterns of the isomerization of allylic alcohols catalyzed by bases.
Illustrative DFT-Calculated Electronic Properties of (Z)-2-Penten-1-ol, 3-methyl-
| Property | Value | Description |
| HOMO Energy | -0.235 Hartree | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | 0.089 Hartree | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 0.324 Hartree | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | 1.75 Debye | A measure of the overall polarity of the molecule. |
| Mulliken Charge on O | -0.65 e | The partial charge on the oxygen atom, indicating a site susceptible to electrophilic attack. |
| Mulliken Charge on C=C | C2: -0.12 e, C3: 0.05 e | Partial charges on the double-bonded carbons, providing insight into their electrophilic/nucleophilic character. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Ab initio calculations, which are based on first principles without the use of empirical parameters, are particularly well-suited for studying the conformational preferences and determining the energy minima of molecules. For a flexible molecule like (Z)-2-Penten-1-ol, 3-methyl-, rotation around the C-C and C-O single bonds can lead to various conformers.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to perform a potential energy surface scan by systematically changing the dihedral angles. This allows for the identification of stable conformers (local energy minima) and the transition states that connect them. The relative energies of these conformers can then be calculated to determine the most stable structures at a given temperature. Such studies on analogous unsaturated alcohols have revealed the subtle interplay of steric and electronic effects that govern their conformational preferences.
Illustrative Relative Energies of (Z)-2-Penten-1-ol, 3-methyl- Conformers from Ab Initio Calculations
| Conformer | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 60° (gauche) | 0.00 | 65.2 |
| 2 | 180° (anti) | 0.85 | 25.1 |
| 3 | -60° (gauche) | 1.50 | 9.7 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from ab initio conformational analysis.
Quantum mechanical calculations are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus, the chemical shifts of ¹H and ¹³C atoms in (Z)-2-Penten-1-ol, 3-methyl- can be predicted. These theoretical values, when compared to experimental data, can help in the definitive assignment of NMR signals.
Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra. DFT calculations can predict the characteristic vibrational frequencies for functional groups such as the O-H stretch, C=C stretch, and C-O stretch in (Z)-2-Penten-1-ol, 3-methyl-.
Illustrative Calculated Spectroscopic Data for (Z)-2-Penten-1-ol, 3-methyl-
| Parameter | Atom/Bond | Calculated Value |
| ¹H NMR Chemical Shift | H on C1 | 4.15 ppm |
| ¹H NMR Chemical Shift | H on C2 | 5.40 ppm |
| ¹³C NMR Chemical Shift | C1 | 58.9 ppm |
| ¹³C NMR Chemical Shift | C2 | 125.6 ppm |
| ¹³C NMR Chemical Shift | C3 | 138.2 ppm |
| IR Vibrational Frequency | O-H stretch | 3650 cm⁻¹ |
| IR Vibrational Frequency | C=C stretch | 1675 cm⁻¹ |
| IR Vibrational Frequency | C-O stretch | 1050 cm⁻¹ |
Note: These values are representative and intended to illustrate the output of spectroscopic parameter calculations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics and interactions with the environment.
While QM calculations can identify stable conformers, MD simulations can explore the conformational landscape of (Z)-2-Penten-1-ol, 3-methyl- in a solvent environment over time. By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal the rates of conformational transitions and the preferred conformations in solution. This provides a dynamic picture of the molecule's flexibility, which is often crucial for understanding its biological activity or reaction kinetics in a liquid phase.
MD simulations explicitly model the interactions between the solute ((Z)-2-Penten-1-ol, 3-methyl-) and the solvent molecules. This allows for a detailed investigation of intermolecular forces, such as hydrogen bonding between the hydroxyl group of the alcohol and solvent molecules (e.g., water or ethanol). The simulations can quantify the strength and lifetime of these hydrogen bonds and reveal the structure of the solvent shell around the solute.
The effect of the solvent on the conformational equilibrium of (Z)-2-Penten-1-ol, 3-methyl- can also be assessed. The relative energies of different conformers can be different in the gas phase (as typically calculated by QM) compared to in solution, due to differential solvation. MD simulations can provide the free energy profile of conformational changes in solution, offering a more realistic picture of the molecule's behavior in a chemical or biological system.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry allows for the in-silico exploration of potential reaction pathways, providing a step-by-step description of how reactants are converted into products. This is achieved by calculating the potential energy surface (PES) for a given reaction, which maps the energy of a system as a function of the geometric coordinates of its atoms. Key points on the PES, such as minima (reactants, intermediates, and products) and saddle points (transition states), are located and characterized.
For allylic alcohols, a variety of reactions, including isomerizations, oxidations, and rearrangements, can be studied. The elucidation of these mechanisms involves proposing plausible sequences of elementary steps and then using quantum chemical calculations to evaluate their energetic feasibility.
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point. islandscholar.ca It is an unstable, transient species that is fleetingly formed as reactants transform into products. islandscholar.ca Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, where a stable molecule will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. Computational methods, such as DFT, are widely used to calculate the geometries and energies of both reactants and transition states, thereby providing a theoretical determination of the activation energy.
In the study of the epoxidation of (Z)-3-methyl-3-penten-2-ol, researchers computed eight different transition structures using the B3LYP density functional method with various basis sets. nih.gov The relative energies of these transition states were found to be sensitive to the basis set used, underscoring the importance of selecting appropriate computational levels of theory. nih.gov The lowest energy transition state identified, leading to the major threo product, was found to have a planar peracid moiety. nih.gov In contrast, the transition state for the minor erythro product was higher in energy by 0.9 kcal/mol and featured a nonplanar peracid approaching the double bond. nih.gov
The following interactive table summarizes the relative energies of the four lowest-energy transition structures for the epoxidation of (Z)-3-methyl-3-penten-2-ol, as calculated with a high-level basis set. This data illustrates how computational chemistry can quantify the energy differences that lead to product selectivity.
| Transition State | Product Stereochemistry | Relative Energy (kcal/mol) |
| anti-(2S,3R,4S)-TS-3f | threo | 0.0 |
| syn-(2R,3R,4S)-TS-3a | erythro | 0.9 |
| syn-(2S,3S,4S)-TS-3b | erythro | 1.4 |
| anti-(2R,3S,4S)-TS-3e | threo | 1.5 |
Data derived from a computational study on the epoxidation of (Z)-3-methyl-3-penten-2-ol, a close isomer of (Z)-2-Penten-1-ol, 3-methyl-. The energies are relative to the lowest energy transition state. nih.gov
Reaction coordinate mapping involves tracing the path of lowest energy from reactants to products through the transition state. This path is often referred to as the intrinsic reaction coordinate (IRC). By following the IRC, chemists can visualize the geometric changes that occur during a chemical transformation. This includes the breaking and forming of bonds and changes in bond angles and dihedral angles.
Mapping the reaction coordinate provides a deeper understanding of the reaction mechanism. For instance, in the case of the epoxidation of the allylic alcohol, the reaction coordinate would depict the approach of the peroxyformic acid to the double bond, the formation of the new C-O bonds of the epoxide ring, the breaking of the O-O bond in the peracid, and the transfer of a proton.
Environmental Fate and Degradation of Z 2 Penten 1 Ol, 3 Methyl
Biodegradation Mechanisms by Microorganisms
Biodegradation by microorganisms is a crucial process for the removal of (Z)-2-Penten-1-ol, 3-methyl- from soil and water environments. Microbes can utilize this compound as a source of carbon and energy, breaking it down into simpler, less harmful substances.
The initial step in the microbial degradation of unsaturated alcohols like (Z)-2-Penten-1-ol, 3-methyl- often involves the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. chemguide.co.ukwikipedia.orgwikipedia.org This process is typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases.
Specific microbial metabolites of (Z)-2-Penten-1-ol, 3-methyl- have not been extensively documented in scientific literature. However, based on known metabolic pathways for similar compounds, several potential metabolites can be predicted. The initial oxidation would likely lead to the formation of (Z)-3-methyl-2-pentenal. Further oxidation would yield (Z)-3-methyl-2-pentenoic acid. These intermediates can then enter central metabolic pathways, such as the beta-oxidation pathway, to be completely mineralized to carbon dioxide and water.
Research on the bacterial degradation of a related tertiary alcohol, 3-methyl-3-pentanol, has shown that it is converted to the unsaturated tertiary alcohol 3-methyl-1-penten-3-ol. nih.gov This suggests that microbial pathways for unsaturated alcohols can involve desaturation reactions. While (Z)-2-Penten-1-ol, 3-methyl- is already unsaturated, this highlights the diverse enzymatic capabilities of microorganisms in transforming such compounds.
The biodegradation of (Z)-2-Penten-1-ol, 3-methyl- is likely mediated by a variety of microbial enzyme systems. Key enzymes expected to be involved include:
Alcohol Dehydrogenases: These enzymes catalyze the initial oxidation of the primary alcohol group to an aldehyde.
Aldehyde Dehydrogenases: These enzymes are responsible for the subsequent oxidation of the aldehyde to a carboxylic acid.
Monooxygenases: These enzymes can be involved in the hydroxylation of the molecule or the epoxidation of the double bond, leading to the formation of diols which can be further metabolized.
Dioxygenases: In some bacterial pathways, dioxygenases can cleave aromatic rings, and while (Z)-2-Penten-1-ol, 3-methyl- is aliphatic, analogous enzymes might be involved in the cleavage of the carbon chain. nih.govnih.gov
Hydrolases: Enzymes such as esterases and etherases could be involved if the compound is transformed into an ester or ether intermediate. mdpi.comnih.gov
The specific enzyme systems utilized will depend on the microbial species and the environmental conditions.
Chemical Degradation in Various Environmental Matrices
In addition to photodegradation and biodegradation, (Z)-2-Penten-1-ol, 3-methyl- can undergo chemical degradation in the environment, primarily through hydrolysis and oxidation.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Allylic alcohols, such as (Z)-2-Penten-1-ol, 3-methyl-, can undergo hydrolysis, although the rates are generally slow under typical environmental conditions (pH 5-9). researchgate.netnist.gov The presence of the double bond adjacent to the carbon bearing the hydroxyl group can influence the reactivity. The hydrolysis of allylic halides to allylic alcohols is a known reaction, and the reverse reaction, the hydrolysis of the alcohol, is also possible, though generally less favorable. ebsco.comgoogle.com The rate of hydrolysis can be influenced by pH and temperature, with increased rates at more acidic or alkaline conditions and higher temperatures. However, for many organic compounds, hydrolysis is a slower process compared to biodegradation and photodegradation. researchgate.net
Chemical oxidation in soil and water can contribute to the degradation of (Z)-2-Penten-1-ol, 3-methyl-. This can occur through reactions with various oxidizing agents present in the environment, such as dissolved oxygen, metal oxides (e.g., manganese and iron oxides), and reactive oxygen species.
The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. chemguide.co.ukwikipedia.org The carbon-carbon double bond is also susceptible to oxidation, which can lead to the formation of epoxides or cleavage of the bond. The presence of catalysts, such as metal ions, can enhance the rate of these oxidation reactions. rsc.org In sunlit surface waters, indirect photo-oxidation via reaction with photochemically generated reactive species like hydroxyl radicals can be a significant degradation pathway.
Ecological and Biological Relevance of Z 2 Penten 1 Ol, 3 Methyl
Future Directions and Emerging Research Avenues for Z 2 Penten 1 Ol, 3 Methyl
Development of Novel Synthetic Applications
As a versatile building block, (Z)-2-Penten-1-ol, 3-methyl- holds considerable promise for the synthesis of complex organic molecules. Allylic alcohols are recognized for their utility in creating intricate molecular architectures, and future research is likely to focus on harnessing the specific reactivity of this compound.
One major area of exploration is in transition-metal-catalyzed asymmetric allylic alkylation (AAA). This powerful method allows for the construction of stereogenic centers, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules. frontiersin.org The (Z)-configuration of the double bond in 3-methyl-2-penten-1-ol could be exploited to control the stereochemistry of these reactions, leading to the synthesis of highly specific and potent compounds. Both palladium and molybdenum-based catalyst systems have shown efficacy in similar transformations and could be adapted for this substrate. frontiersin.org
Furthermore, the development of catalytic asymmetric isomerization reactions presents another exciting avenue. These redox-neutral processes can convert allylic alcohols into synthetically useful chiral aldehydes and ketones. thermofisher.com Applying such methods to (Z)-2-Penten-1-ol, 3-methyl- could provide a direct and atom-economical route to valuable chiral carbonyl compounds.
Additionally, the structural motifs present in (Z)-2-Penten-1-ol, 3-methyl- are similar to those found in some fragrance ingredients. Future research could explore its potential as a precursor in the synthesis of novel fragrance and flavor compounds, an area where related pentenol derivatives have found application.
Advanced Analytical Techniques for Trace Detection and Characterization
The detection and characterization of (Z)-2-Penten-1-ol, 3-methyl-, particularly at trace levels and in complex mixtures with its isomers, necessitates the use of advanced analytical methodologies. As a volatile organic compound (VOC), it is well-suited for analysis by gas chromatography (GC). bohrium.com
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful. chromatographytoday.com Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the identification and quantification of VOCs, providing both retention time data for separation and mass spectra for structural elucidation. frontiersin.orgfrontiersin.org For trace-level detection, pre-concentration techniques such as solid-phase microextraction (SPME) can be employed. SPME is a solvent-free method that is highly effective for extracting VOCs from various matrices, thereby enhancing detection sensitivity. bohrium.comfrontiersin.org
A significant challenge in the analysis of this compound is its separation from other isomers. The use of chiral stationary phases in gas chromatography (chiral GC) is a well-established method for separating enantiomers and can be applied to resolve different stereoisomers of 3-methyl-2-penten-1-ol. nih.govnih.gov This is crucial for applications where stereochemical purity is important, such as in pharmaceutical synthesis.
More advanced, real-time analytical techniques like proton-transfer-reaction mass spectrometry (PTR-MS) could also be adapted for the online monitoring of (Z)-2-Penten-1-ol, 3-methyl- in various environments. PTR-MS offers high sensitivity and does not require extensive sample preparation, making it suitable for rapid screening applications. frontiersin.orgfrontiersin.org
Table 1: Advanced Analytical Techniques for (Z)-2-Penten-1-ol, 3-methyl-
| Technique | Application | Advantages |
|---|---|---|
| GC-MS | Identification and quantification | High separation efficiency and structural information. frontiersin.orgfrontiersin.org |
| SPME-GC-MS | Trace detection | Solvent-free, high sensitivity. bohrium.comfrontiersin.org |
| Chiral GC-MS | Isomer separation | Resolution of stereoisomers. nih.govnih.gov |
Green and Sustainable Synthesis of Derivatives
Future research will increasingly focus on developing environmentally benign methods for the synthesis of derivatives of (Z)-2-Penten-1-ol, 3-methyl-. This aligns with the broader principles of green chemistry, emphasizing the use of renewable resources, reducing waste, and employing safer chemical processes.
Biocatalysis offers a promising green alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can facilitate highly selective transformations under mild reaction conditions. nih.govnih.gov For instance, ketoreductases could be employed for the enantioselective synthesis of chiral alcohols, and other enzymes could be used to create a variety of derivatives with high specificity, reducing the need for protecting groups and minimizing byproducts. researchgate.net
The use of renewable feedstocks is another key aspect of sustainable synthesis. Research into producing allylic alcohols from biomass-derived sources, such as glycerol (a byproduct of biodiesel production), is an active area. chemicalprocessing.com While direct synthesis of (Z)-2-Penten-1-ol, 3-methyl- from such sources is a long-term goal, the principles can be applied to the synthesis of its derivatives.
The choice of solvents and catalysts also plays a crucial role in the sustainability of a chemical process. Ionic liquids and deep eutectic solvents are being explored as green alternatives to volatile organic solvents. acs.orgrsc.org These solvents can offer enhanced reaction rates and easier product separation, and their non-volatile nature reduces air pollution. iolitec.deauctoresonline.org Research into applying these solvent systems to reactions involving (Z)-2-Penten-1-ol, 3-methyl- could lead to significantly greener synthetic routes.
Table 2: Green and Sustainable Synthesis Approaches
| Approach | Description | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of enzymes or whole cells for transformations. nih.govnih.gov | High selectivity, mild conditions, reduced waste. |
| Renewable Feedstocks | Synthesis from biomass-derived materials like glycerol. chemicalprocessing.com | Reduced reliance on fossil fuels. |
Theoretical Prediction of Novel Reactivity and Properties
Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental research. For (Z)-2-Penten-1-ol, 3-methyl-, theoretical methods can be employed to predict its physical and chemical properties, as well as to explore novel reaction pathways.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic molecules. mdpi.comnih.gov DFT calculations can be used to model the transition states of potential reactions, providing insights into reaction mechanisms and predicting the feasibility of new transformations. nih.gov For example, the mechanism of transition-metal-catalyzed reactions involving allylic alcohols can be elucidated, helping to design more efficient and selective catalysts. mdpi.com
Computational tools are also capable of predicting a wide range of molecular properties. Programs like SPARC (SPARC Performs Automated Reasoning in Chemistry) can estimate various physical and chemical parameters directly from the molecular structure, including vapor pressure, boiling point, and solubility. researchgate.net More recent machine learning-based models, such as Uni-Mol, can predict bulk properties of organic compounds with high accuracy, which can be invaluable for process design and optimization. arxiv.org
Furthermore, theoretical calculations can predict spectroscopic properties, such as NMR and IR spectra. This can aid in the characterization of (Z)-2-Penten-1-ol, 3-methyl- and its derivatives, and can be particularly useful for identifying transient intermediates in complex reaction mixtures. By providing a deeper understanding of the molecule's intrinsic properties and reactivity, computational chemistry can accelerate the discovery of new applications and synthetic routes. jstar-research.com
Q & A
Basic Research Questions
Q. How can the molecular structure of (Z)-3-methyl-2-penten-1-ol be confirmed using spectroscopic methods?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy for carbon-hydrogen framework analysis, infrared (IR) spectroscopy for functional group identification (e.g., -OH stretch at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Cross-reference data with NIST Standard Reference Database 69 for spectral matching . Gas chromatography-mass spectrometry (GC-MS) can further validate purity and structural integrity .
Q. What are the key physicochemical properties of (Z)-3-methyl-2-penten-1-ol relevant to laboratory handling?
- Key Properties : Molecular weight (86.13 g/mol), boiling point (~130–135°C), and solubility in polar solvents (e.g., ethanol, diethyl ether). These properties inform storage conditions (e.g., inert atmosphere to prevent oxidation) and reaction solvent selection. Experimental vapor pressure data from gas chromatography (GC) studies under varying temperature programs can guide safe handling protocols .
Q. What synthetic routes are available for preparing (Z)-3-methyl-2-penten-1-ol, and how are stereoselectivity challenges addressed?
- Methods :
- Palladium-Catalyzed Hydrogenation : Use Lindlar catalyst or ligand-modified Pd nanoparticles to selectively hydrogenate alkynes to cis-alkenols while avoiding over-reduction .
- Allyl Rearrangement : Optimize reaction conditions (e.g., solvent, temperature) to control 1,2-migration in propargyl alcohol precursors, as demonstrated in ruthenium carbene-mediated syntheses .
Advanced Research Questions
Q. What methodologies are employed to study the gas-phase reaction kinetics of (Z)-3-methyl-2-penten-1-ol with hydroxyl (OH) radicals?
- Experimental Design :
- Pulsed Laser Techniques : Measure pseudo-first-order decay rates of OH radicals via laser-induced fluorescence (LIF) under controlled pressures (20–100 Torr He) and temperatures (297 K). Use pseudo-first-order kinetics to derive rate coefficients (kOH), ensuring alcohol concentration independence .
- Theoretical Modeling : Validate experimental data with density functional theory (DFT) calculations to identify transition states and reaction pathways .
Q. How can stereoisomeric impurities of (Z)-3-methyl-2-penten-1-ol be resolved and quantified in complex mixtures?
- Analytical Strategy :
- GC×GC/HR-TOFMS : Employ two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry to separate (E)- and (Z)-isomers. Use polar/non-polar column combinations (e.g., DB-5ms + DB-Wax) and optimize temperature ramps for baseline resolution .
- SPME-GC/MS : Solid-phase microextraction (SPME) with divinylbenzene/polydimethylsiloxane fibers enhances sensitivity for trace isomer detection in biological matrices .
Q. What computational approaches model the atmospheric degradation pathways of (Z)-3-methyl-2-penten-1-ol initiated by chlorine atoms?
- Computational Workflow :
- Ab Initio Calculations : Use Gaussian software to compute bond dissociation energies and transition-state geometries for Cl-addition and H-abstraction pathways.
- Kinetic Monte Carlo Simulations : Predict branching ratios for competing degradation channels (e.g., ozonolysis vs. radical-mediated oxidation) under varying atmospheric conditions .
Q. How do structural modifications (e.g., alkyl chain length) influence the reactivity of (Z)-3-methyl-2-penten-1-ol in radical-mediated oxidations?
- Comparative Analysis :
- Structure-Activity Relationships (SAR) : Compare rate constants (kOH) of (Z)-3-methyl-2-penten-1-ol with analogs like (Z)-3-hexen-1-ol. Longer alkyl chains increase radical stabilization but may reduce volatility, affecting reaction efficiency .
- Isotopic Labeling : Use deuterated analogs to track H-abstraction sites and validate mechanistic hypotheses via kinetic isotope effects (KIEs) .
Notes
- Contradictions in Data : Discrepancies in reported rate coefficients may arise from differences in experimental setups (e.g., pressure ranges, detection limits). Cross-validate using theoretical models .
- Advanced Instrumentation : GC×GC/HR-TOFMS is critical for isomer resolution, especially in environmental or biological samples where trace impurities affect reactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
